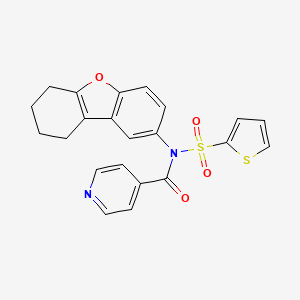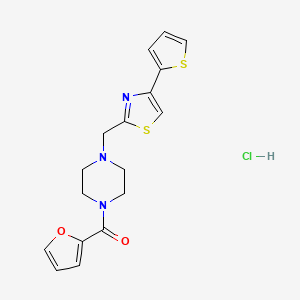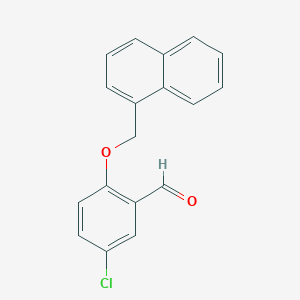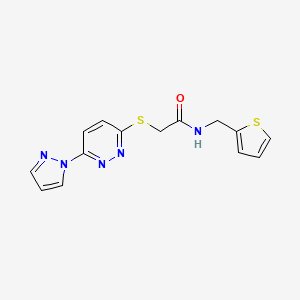
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential antimicrobial properties. The structure of this compound suggests that it is a piperazine derivative with a sulfonyl group attached to a substituted phenyl ring and a trifluoroethyl group. Piperazine derivatives are of significant interest in medicinal chemistry due to their biological activities, including antimicrobial effects.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a series of novel substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and characterized by IR and 1H NMR techniques . Another study reported the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, where the structures were characterized by 1H NMR, 13C NMR, IR, and elemental analysis . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "this compound," although the exact method for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of the sulfonyl group and the substituted phenyl ring can significantly influence the binding affinity and efficacy of these compounds as antimicrobial agents. The trifluoroethyl group could also affect the molecule's lipophilicity and, consequently, its ability to penetrate bacterial cell walls or membranes .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their antimicrobial activity. The studies provided do not detail specific reactions for "this compound," but they do suggest that the synthesized compounds exhibit their antimicrobial effects through interactions with bacterial strains . The exact mechanism of action would likely involve the compound interfering with bacterial protein synthesis or cell wall synthesis, common targets for antimicrobial agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and melting point, are important for their practical application as antimicrobial agents. The provided papers do not give specific data on the physical and chemical properties of "this compound." However, the studies do mention the evaluation of synthesized compounds for their antimicrobial activities, which implies that these compounds possess the necessary stability and solubility to be tested in vitro .
Relevant Case Studies
The provided papers include case studies where synthesized piperazine derivatives were evaluated for their antimicrobial activities against various bacterial strains. For example, compounds 4e, 5l, and 5m showed potent activities against both Gram-positive and Gram-negative bacteria . Another study found that certain derivatives exhibited better antibacterial activities against specific fungi . These case studies demonstrate the potential of piperazine derivatives, including "this compound," for development into new antimicrobial agents.
科学的研究の応用
Neurological Research
- Serotonin Receptor Studies : Compounds related to 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine have been explored for their potential to study serotonin receptors, particularly the 5-HT1A receptor. For instance, [18F]p-MPPF has been utilized in PET imaging to assess serotonergic neurotransmission, showcasing its application in understanding brain function and disorders (Plenevaux et al., 2000).
Cancer Research
- Tumor Glycolysis Imaging : Derivatives like [18F]DASA-23 have been developed to measure pyruvate kinase M2 levels, a key enzyme in tumor glycolysis, using PET imaging. This demonstrates the compound's utility in cancer diagnosis and monitoring, particularly in glioblastoma (Patel et al., 2019).
Development of Imaging Agents
- Dopamine Transporter Imaging : Research into compounds such as GBR 12909, synthesized from related chemical structures, has led to the development of specific inhibitors for the dopamine uptake system. This is crucial for studying psychiatric and neurodegenerative disorders (Haka et al., 1989).
Antioxidant Activity
- Compounds containing the 4´-(substituted phenyl)piperazin-1´-yl moiety have been investigated for their antioxidant properties, highlighting the potential for developing novel antioxidants (Malík et al., 2017).
Antibacterial Research
- Novel piperazine derivatives have been synthesized and shown to exhibit antibacterial activities, indicating the role of such compounds in developing new antibacterial agents (Qi, 2014).
Fluorescent Ligands for Receptor Studies
- The development of fluorescent ligands based on piperazine structures for visualizing serotonin 1A receptors in living cells, contributing to the study of receptor dynamics and drug development (Lacivita et al., 2009).
特性
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O3S/c1-22-11-3-2-10(14)8-12(11)23(20,21)19-6-4-18(5-7-19)9-13(15,16)17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOALXBTWOQGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)



![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)
![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)